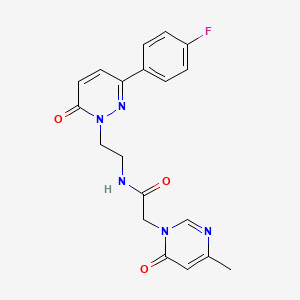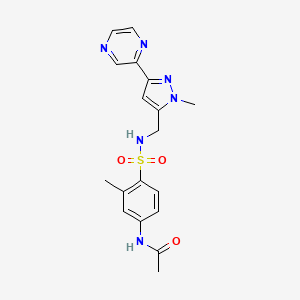
N-(3-methyl-4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amide, a sulfonamide, and a pyrazole ring. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form hydrogen bonds, which can be important for biological activity .
Molecular Structure Analysis
The presence of multiple functional groups and a heterocyclic ring would likely result in a complex three-dimensional structure. The exact structure would depend on the conformation and orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide and sulfonamide groups could act as nucleophiles or bases in various reactions. The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonamide would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions. The study also delves into the solid-state structure of these complexes, offering insights into their chemical behavior and interaction with metals (Chkirate et al., 2019).
Antimicrobial Agents
Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. These compounds, including pyrazole derivatives, were evaluated for their antibacterial and antifungal activities, showcasing their potential as novel antimicrobial agents (Darwish et al., 2014).
Pharmacological Evaluation
Research on 1,3,4-oxadiazole and pyrazole novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the therapeutic potential of such compounds in treating various conditions, including inflammation and cancer (Faheem, 2018).
Antitumor Activity
A particular study identified novel antitumor acetamide derivatives containing a biologically active pyrazole moiety, with some compounds outperforming reference drugs in effectiveness. This underscores the potential of pyrazole-acetamide derivatives in developing new antitumor medications (Alqasoumi et al., 2009).
Electronic Structure and Molecular Docking
An exhaustive computational study on a pharmaceutically critical molecule related to the compound investigated its electronic structure, molecular docking, and anti-amoebic potential. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents (Shukla & Yadava, 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-methyl-4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-12-8-14(22-13(2)25)4-5-18(12)28(26,27)21-10-15-9-16(23-24(15)3)17-11-19-6-7-20-17/h4-9,11,21H,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAPFYAMTKRGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

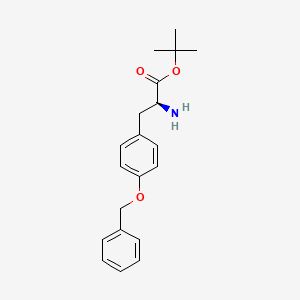
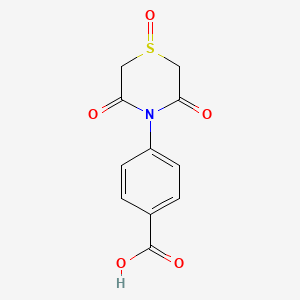
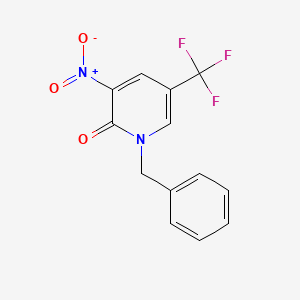
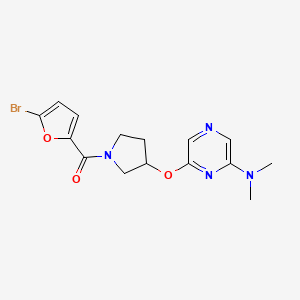
![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)
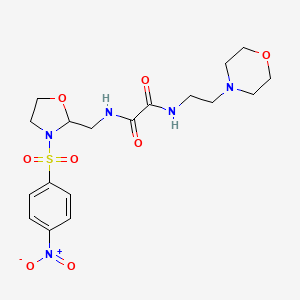
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)

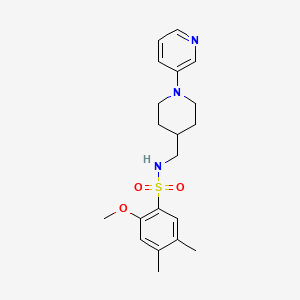
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
